molecular formula C14H7BrCl2N2OS B2887915 2-bromo-N-(4,7-dichloro-1,3-benzothiazol-2-yl)benzamide CAS No. 868230-39-1

2-bromo-N-(4,7-dichloro-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2887915
CAS No.: 868230-39-1
M. Wt: 402.09
InChI Key: BRONVEUDAHHXGA-UHFFFAOYSA-N
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Description

2-bromo-N-(4,7-dichloro-1,3-benzothiazol-2-yl)benzamide is a synthetic small molecule featuring a benzothiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities and application in drug discovery . This compound belongs to a class of N-(benzothiazol-2-yl)benzamide analogs, which have been identified as a novel class of selective antagonists for the Zinc-Activated Channel (ZAC), an atypical member of the pentameric ligand-gated ion channel superfamily . As a research chemical, it serves as a valuable tool for investigating the physiological functions and pharmacological modulation of this poorly characterized receptor. The mechanism of action for this class of compounds is characterized as negative allosteric modulation, with evidence suggesting they target the transmembrane and/or intracellular domains of the receptor to exert non-competitive antagonism of Zn2+-induced signalling . Researchers can utilize this compound to probe state-dependent ion channel inhibition and explore allosteric binding sites. Furthermore, structural analogs based on the benzothiazole scaffold have demonstrated significant potential in other research areas, including as inhibitors of the Epidermal Growth Factor Receptor (EGFR) for investigating cancer pathways . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

2-bromo-N-(4,7-dichloro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7BrCl2N2OS/c15-8-4-2-1-3-7(8)13(20)19-14-18-11-9(16)5-6-10(17)12(11)21-14/h1-6H,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRONVEUDAHHXGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NC3=C(C=CC(=C3S2)Cl)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7BrCl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(4,7-dichloro-1,3-benzothiazol-2-yl)benzamide typically involves the reaction of 2-aminothiophenol with various aldehydes under specific conditions. One common method includes the use of iodine as a catalyst in a condensation reaction with aldehydes in dimethylformamide (DMF) to produce 2-substituted benzothiazoles . Another method involves the use of microwave-accelerated condensation of 2-aminothiophenol and aromatic aldehydes in an ionic liquid, which provides a solvent and catalyst-free condition .

Industrial Production Methods

Industrial production methods for benzothiazole derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(4,7-dichloro-1,3-benzothiazol-2-yl)benzamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts like iodine and samarium triflate .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-bromo-N-(4,7-dichloro-1,3-benzothiazol-2-yl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antibacterial and antifungal properties.

    Medicine: Investigated for its potential use in developing new therapeutic agents for various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-bromo-N-(4,7-dichloro-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. Benzothiazole derivatives are known to inhibit various enzymes and proteins, such as dihydroorotase, DNA gyrase, and tyrosine kinase . These interactions disrupt essential biological processes in microorganisms, leading to their antibacterial and antifungal effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variations and Heterocyclic Core Modifications

The biological and physicochemical properties of benzothiazole derivatives are highly dependent on substituent patterns and core heterocycle modifications. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison
Compound Name Heterocyclic Core Key Substituents Biological Activity (Reported/Inferred)
2-Bromo-N-(4,7-dichloro-1,3-benzothiazol-2-yl)benzamide 1,3-Benzothiazole 4,7-Cl; 2-bromo-benzamide Potential anti-inflammatory/analgesic
2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide 1,3-Thiazole 2,4-Cl-benzamide Anti-inflammatory, analgesic
N2(Aryl)-N4,N6-bis(6,7-dichloro-1,3-benzothiazol-2-yl)-1,3,5-triazine-2,4,6-triamine 1,3,5-Triazine 6,7-Cl-benzothiazole; aryl groups Broad-spectrum biological activity
Key Observations:

Heterocyclic Core Influence: The 1,3-benzothiazole core in the target compound provides a larger aromatic system compared to the simpler 1,3-thiazole in 2,4-dichloro-N-(1,3-thiazol-2-yl)benzamide.

Halogen Substituent Effects :

  • The 4,7-dichloro substitution on the benzothiazole ring (target compound) vs. 2,4-dichloro on the benzamide ( compound) highlights positional effects. Chlorine at 4,7 positions may increase steric hindrance, affecting binding pocket accessibility.
  • The bromine in the target compound’s benzamide group could enhance electrophilicity compared to chlorine, influencing reactivity in biological systems (e.g., covalent binding to thiols) .

Biological Activity Trends :

  • Thiazole and benzothiazole derivatives consistently show anti-inflammatory and analgesic activities, as seen in 2,4-dichloro-N-(1,3-thiazol-2-yl)benzamide . The target compound’s structural complexity may extend its pharmacological profile to include antimicrobial or anticancer effects, though experimental validation is needed.
  • Triazine-benzothiazole hybrids (e.g., Baldaniya’s compound) demonstrate broader biological potency, suggesting that combining heterocycles can amplify activity .

Physicochemical and Pharmacokinetic Properties

While explicit data for the target compound are unavailable, inferences can be drawn from structural analogs:

  • Metabolic Stability : Halogenation generally slows oxidative metabolism, extending half-life. However, the bromine atom may introduce unique metabolic pathways (e.g., debromination) .

Biological Activity

2-Bromo-N-(4,7-dichloro-1,3-benzothiazol-2-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, supported by case studies and detailed research findings.

The molecular formula of this compound is C11H7BrCl2N2SC_{11}H_{7}BrCl_{2}N_{2}S. It features a benzothiazole moiety, which is known for its diverse biological activities.

Biological Activity Overview

The biological activities of compounds containing the benzothiazole structure have been extensively studied. The following sections summarize key findings related to antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate activity against various bacterial strains and fungi.

Table 1: Antimicrobial Activity of Benzothiazole Derivatives

Compound NameActivity TypeTested StrainsResults
Compound D1AntibacterialE. coliInhibition Zone: 15 mm
Compound D2AntifungalC. albicansInhibition Zone: 18 mm
This compoundAntibacterial & AntifungalS. aureus & A. nigerNoted activity in preliminary screenings

These results suggest that the presence of halogen substituents enhances the antimicrobial efficacy of benzothiazole derivatives by potentially interfering with microbial lipid biosynthesis or protein synthesis pathways .

Anticancer Activity

The anticancer potential of benzothiazole derivatives has also been widely documented. Studies have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines.

Table 2: Anticancer Activity Against Different Cell Lines

Compound NameCell LineIC50 (µM)Mechanism of Action
Compound B7A431 (Skin)5.0Induction of Apoptosis
Compound B8A549 (Lung)4.5Inhibition of AKT Pathway
This compoundMCF7 (Breast)TBDTBD

In a study focusing on similar benzothiazole compounds, it was found that they could significantly reduce cell viability in cancer lines through mechanisms such as apoptosis induction and cell cycle arrest . The specific pathways affected include the AKT and ERK signaling pathways, which are crucial for cell survival and proliferation .

Case Studies

Several case studies have highlighted the potential therapeutic applications of benzothiazole derivatives:

  • Case Study on Antimicrobial Efficacy :
    A recent study evaluated the efficacy of various benzothiazole derivatives against multidrug-resistant bacterial strains. The compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .
  • Case Study on Cancer Treatment :
    In vitro studies on breast cancer cell lines demonstrated that this compound could induce apoptosis at specific concentrations. Flow cytometry analysis indicated an increase in early apoptotic cells when treated with the compound .

Q & A

Q. Key Reagents & Conditions

ReagentSolventTemperatureCatalyst/BaseYield (%)
2-Bromobenzoyl chlorideDCM0–25°CTriethylamine~60–75

How is the compound characterized structurally?

Structural validation employs:

  • X-ray crystallography : Refinement using SHELX software to resolve bond lengths/angles and hydrogen bonding (e.g., N–H···N interactions) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Confirms aromatic protons and carbonyl groups (amide C=O at ~168 ppm).
    • IR : Detects C=O stretching (~1650 cm⁻¹) and C–Br vibrations (~550 cm⁻¹) .
  • Mass spectrometry : Validates molecular weight (e.g., [M+H]⁺ at ~428.5 g/mol) .

What biological activities are associated with this compound?

Benzothiazole derivatives exhibit:

  • Anticancer activity : Inhibition of kinases (e.g., EGFR) via halogen-bond interactions with ATP-binding pockets .
  • Antimicrobial effects : Disruption of bacterial cell membranes (MIC values: 2–8 µg/mL against S. aureus) .
  • Enzyme inhibition : Binding to PFOR (pyruvate:ferredoxin oxidoreductase) in anaerobic pathogens .

Q. Table: Preliminary Bioactivity Data

Assay TypeTargetIC₅₀/EC₅₀ (µM)Reference
Kinase inhibitionEGFR0.45
AntibacterialS. aureus (MRSA)4.2

Advanced Research Questions

How can reaction yields be optimized for large-scale synthesis?

  • Catalyst screening : Palladium-based catalysts (e.g., Pd(OAc)₂) improve coupling efficiency in multi-step syntheses .
  • Solvent optimization : Switching from DCM to THF increases solubility of intermediates .
  • Microwave-assisted synthesis : Reduces reaction time from 12 hours to 45 minutes with 85% yield .

Data Contradiction Note : While triethylamine is standard, pyridine in achieved higher regioselectivity but lower yields (65% vs. 75% with Et₃N) due to steric effects .

How are crystallographic data discrepancies resolved for this compound?

Discrepancies in unit cell parameters or hydrogen bonding networks are addressed by:

  • Re-refinement using SHELXL : Adjusting thermal displacement parameters (Ueq) for halogen atoms (Br, Cl) to account for anisotropic effects .
  • Validation with PLATON : Checks for missed symmetry (e.g., twinning) and validates hydrogen bond geometry .

Case Study : A 2025 study re-refined a derivative’s structure, correcting a misinterpreted C–Br bond length from 1.89 Å to 1.94 Å, aligning with DFT calculations .

What strategies are used to analyze structure-activity relationships (SAR) for this compound?

  • Substituent variation :
    • Bromine at position 2 enhances hydrophobic interactions with kinase pockets.
    • Dichloro substitution on benzothiazole improves metabolic stability (t₁/₂: 4.7 hrs vs. 1.2 hrs for non-chlorinated analogs) .
  • 3D-QSAR modeling : Aligns electrostatic potentials with bioactivity data to predict optimal substituent patterns .

Q. SAR Insights

ModificationEffect on ActivityReference
Replacement of Br with Cl↓ EGFR inhibition (IC₅₀: 1.2 µM)
Addition of methoxy↑ Solubility, ↓ cytotoxicity

How are stability and degradation profiles assessed under experimental conditions?

  • Forced degradation studies :
    • Acidic/alkaline hydrolysis : HPLC-MS identifies cleavage products (e.g., benzothiazole ring opening at pH > 10) .
    • Photodegradation : UV exposure (254 nm) decomposes the amide bond, requiring amber vials for storage .
  • Thermogravimetric analysis (TGA) : Stability up to 180°C, with decomposition peaking at 220°C .

Methodological Guidelines

  • Crystallography : Use SHELXL for refinement and PLATON for validation to ensure data integrity .
  • Bioassays : Pre-screen compounds against PFOR or EGFR kinases to prioritize candidates .
  • Synthetic Protocols : Optimize microwave conditions to balance yield and purity .

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